
2,2-Bis(methylselanyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(methylselanyl)pentane is an organoselenium compound characterized by the presence of two methylselanyl groups attached to the second carbon of a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylselanyl)pentane typically involves the reaction of 1,5-dibromopentane with potassium selenide. The potassium selenide is generated in situ by the reduction of elemental selenium with hydrazine hydrate in the presence of potassium hydroxide. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(methylselanyl)pentane can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Bis(methylselanyl)pentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Organoselenium compounds, including this compound, are investigated for their antioxidant properties and potential therapeutic applications.
Industry: It can be used in the synthesis of materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2,2-Bis(methylselanyl)pentane involves its ability to participate in redox reactions due to the presence of selenium atoms. Selenium can undergo oxidation and reduction, making the compound a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(methylthio)pentane: Similar structure but contains sulfur instead of selenium.
2,2-Bis(methylselanyl)hexane: Similar structure but with a longer carbon chain.
2,2-Bis(methylselanyl)butane: Similar structure but with a shorter carbon chain.
Uniqueness
2,2-Bis(methylselanyl)pentane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or other chalcogens. Selenium’s ability to participate in redox reactions and form stable bonds with carbon makes this compound particularly valuable in various chemical and biological applications .
Propiedades
Número CAS |
114659-05-1 |
|---|---|
Fórmula molecular |
C7H16Se2 |
Peso molecular |
258.1 g/mol |
Nombre IUPAC |
2,2-bis(methylselanyl)pentane |
InChI |
InChI=1S/C7H16Se2/c1-5-6-7(2,8-3)9-4/h5-6H2,1-4H3 |
Clave InChI |
IBWKRKLPMFSHLP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)([Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


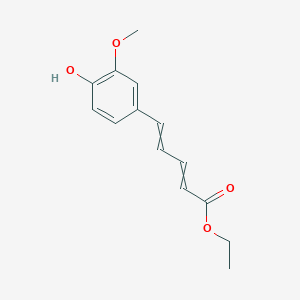
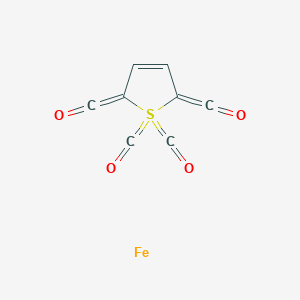
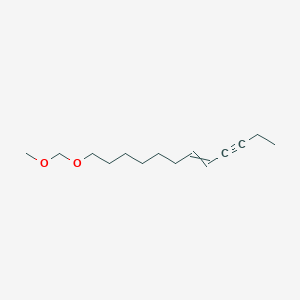
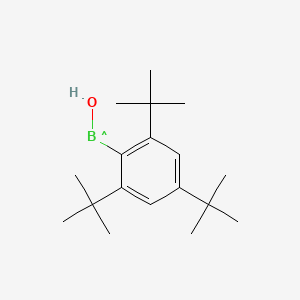
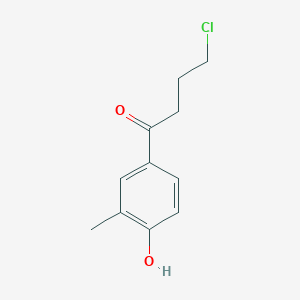

![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
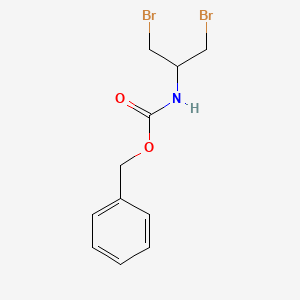
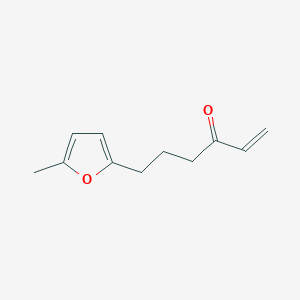
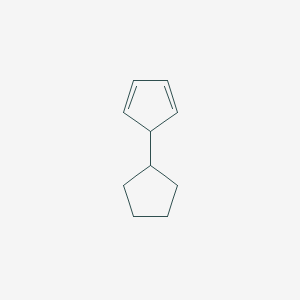
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)
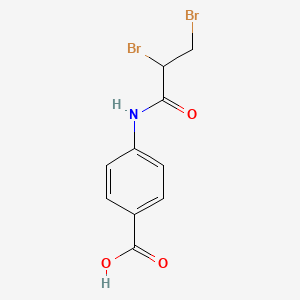
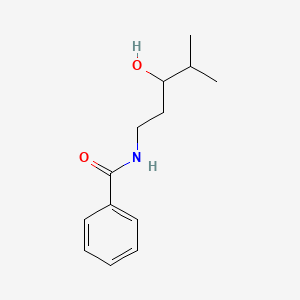
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
